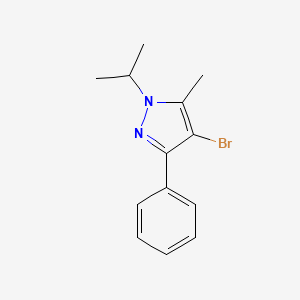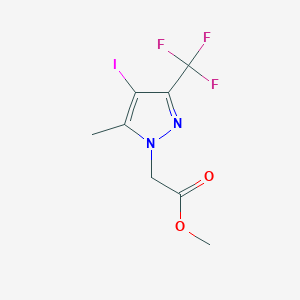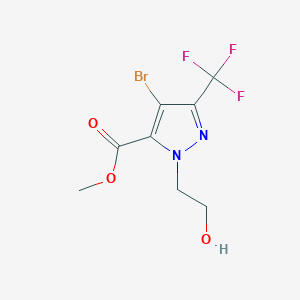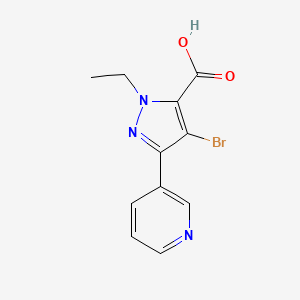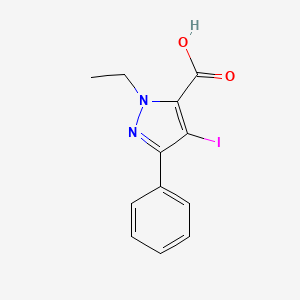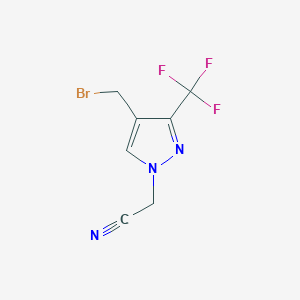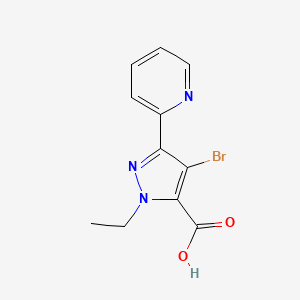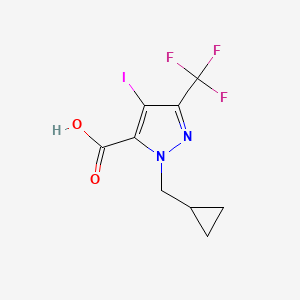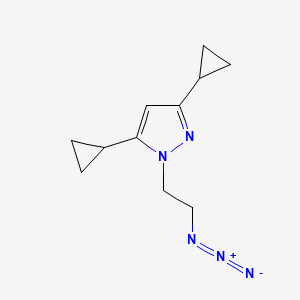
1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole involves the alkylation of azoles with azidoethyl transfer reagents . These reagents are customizable and provide a safe and direct pathway to desired compounds. The reaction protocol has been established for various azoles, including imidazole, pyrazole, 1,2,3-triazole, 1,2,4-triazole, and tetrazole . The resulting product is 1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole.Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed efficient synthetic protocols for generating a wide array of pyrazole derivatives, including those with potential anticancer, antimicrobial, and antidiabetic properties. For example, a study by Zaki et al. (2016) highlighted the regioselectivity of 1,3-dipolar cycloadditions in creating isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines with notable antimicrobial activity (Zaki, Sayed, & Elroby, 2016). Additionally, Pearce et al. (2020) described a multicomponent oxidative coupling method to synthesize multisubstituted pyrazoles, avoiding hazardous reagents and highlighting a novel N-N bond formation strategy (Pearce, Harkins, Reiner, Wotal, Dunscomb, & Tonks, 2020).
Biological Activities
Pyrazole derivatives have been evaluated for their potential in treating various diseases. Ibraheem et al. (2020) synthesized a series of benzimidazole-pyrazoline hybrid molecules, demonstrating significant anti-diabetic activity through α-glucosidase inhibition (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020). Furthermore, Rizk et al. (2017) synthesized novel pyrazole derivatives as antineoplastic agents, indicating their potential use in cancer therapy (Rizk, El‐sayed, & Mounier, 2017).
Antimicrobial and Antioxidant Properties
Compounds derived from pyrazoles have shown promising antimicrobial and antioxidant properties. Bekhit et al. (2005) reported the synthesis of 1H-pyrazole derivatives with significant anti-inflammatory and antimicrobial activities, offering a good safety margin without ulcerogenic effects (Bekhit, Ashour, & Guemei, 2005). Karrouchi et al. (2019) synthesized 3,5-dimethyl-1H-pyrazole derivatives, exhibiting potent radical scavenging capacity and antioxidant activity, underscoring the potential of pyrazole compounds in combating oxidative stress (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-15-13-5-6-16-11(9-3-4-9)7-10(14-16)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZVIPKIPNXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN=[N+]=[N-])C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




